molecular formula C6H12N2S B10845620 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine

7-Methyl-[1,4]thiazepan-(5E)-ylideneamine

Cat. No.: B10845620
M. Wt: 144.24 g/mol
InChI Key: JXQWNOBSLLRHKM-UHFFFAOYSA-N
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Description

7-Methyl-[1,4]thiazepan-(5E)-ylideneamine is a heterocyclic organic compound that features a seven-membered ring containing both nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an α-halo ketone, followed by cyclization to form the thiazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazepane derivative.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-[1,4]thiazepan-(5E)-ylideneamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 7-Methyl-1,4-thiazepan-5-one
  • 7-Methyl-1,4-thiazepan-1-one hydrochloride

Comparison: 7-Methyl-[1,4]thiazepan-(5E)-ylideneamine is unique due to its specific ylideneamine functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazepane derivatives. The presence of the ylideneamine group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

7-methyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine

InChI

InChI=1S/C6H12N2S/c1-5-4-6(7)8-2-3-9-5/h5H,2-4H2,1H3,(H2,7,8)

InChI Key

JXQWNOBSLLRHKM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NCCS1)N

Origin of Product

United States

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